molecular formula C22H25ClN8O B11936454 Cdk6/9-IN-1

Cdk6/9-IN-1

货号: B11936454
分子量: 452.9 g/mol
InChI 键: GVJLKAACQAJVQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk6/9-IN-1 is a small molecule inhibitor that targets cyclin-dependent kinases 6 and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with various cancers. By inhibiting these kinases, this compound has shown potential in cancer therapy, particularly in targeting cancer cells that rely on these kinases for proliferation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cdk6/9-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .

化学反应分析

Types of Reactions

Cdk6/9-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities or improved pharmacokinetic profiles .

作用机制

Cdk6/9-IN-1 exerts its effects by binding to the active site of cyclin-dependent kinases 6 and 9, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the retinoblastoma protein and other cell cycle regulators .

相似化合物的比较

Similar Compounds

Uniqueness

Cdk6/9-IN-1 is unique in its dual inhibition of both cyclin-dependent kinase 6 and 9, providing a broader spectrum of activity compared to inhibitors that target only one kinase. This dual inhibition can potentially lead to more effective cancer therapies by simultaneously disrupting multiple pathways involved in cell proliferation .

属性

分子式

C22H25ClN8O

分子量

452.9 g/mol

IUPAC 名称

N-[3-[[5-chloro-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C22H25ClN8O/c1-15(32)26-16-4-3-5-17(12-16)27-21-19(23)14-25-22(29-21)28-20-7-6-18(13-24-20)31-10-8-30(2)9-11-31/h3-7,12-14H,8-11H2,1-2H3,(H,26,32)(H2,24,25,27,28,29)

InChI 键

GVJLKAACQAJVQS-UHFFFAOYSA-N

规范 SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)N4CCN(CC4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。